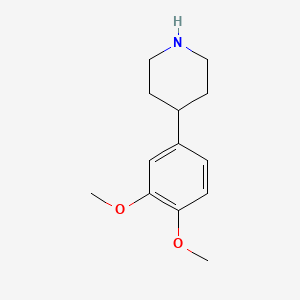

4-(3,4-Dimethoxyphenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10/h3-4,9-10,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSDYCZGSJHQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337996 | |

| Record name | 4-(3,4-Dimethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42434-76-4 | |

| Record name | 4-(3,4-Dimethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 4-Arylpiperidine Motif

An In-depth Technical Guide to the Synthesis of 4-(3,4-Dimethoxyphenyl)piperidine

This guide provides a comprehensive technical overview of the primary synthetic pathways for this compound, a crucial heterocyclic scaffold in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, strategic considerations, and practical execution of key synthetic routes.

The 4-arylpiperidine skeleton is a privileged scaffold in modern pharmacology, appearing in a wide array of therapeutic agents targeting the central nervous system (CNS) and other biological systems. Its rigid structure allows for precise orientation of functional groups, making it an ideal framework for designing ligands with high affinity and selectivity for specific receptors. The 3,4-dimethoxyphenyl substituent, in particular, is a common feature in compounds designed to interact with dopaminergic and serotonergic receptors. Understanding the efficient construction of this core structure is therefore fundamental for the development of novel therapeutics.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals several logical bond disconnections, each corresponding to a major synthetic strategy. The primary approaches involve either forming the piperidine ring with the aryl group already attached to a precursor, or attaching the aryl group to a pre-formed piperidine ring.

Caption: Retrosynthetic pathways for this compound.

Major Synthetic Pathways

This section details the most prominent and field-proven methodologies for synthesizing the target compound.

Pathway 1: Reductive Amination

Reductive amination is a highly versatile and widely used method for forming C-N bonds.[1] The strategy typically involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[2] For the synthesis of this compound, this can be approached in two main ways.

Mechanistic Overview & Application:

The most direct approach involves the reaction of 4-(3,4-dimethoxyphenyl)cyclohexanone with ammonia or a protected amine, followed by reduction. A more common and controllable laboratory-scale synthesis involves the reaction of a piperidone precursor with an appropriate arylating agent, or the reductive amination of a dicarbonyl compound.[3]

The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can work, they have poor functional group tolerance. Milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are stable in mildly acidic conditions required for iminium ion formation and will not readily reduce the starting ketone.[4]

Expertise & Causality: Sodium triacetoxyborohydride is often the reagent of choice for modern reductive aminations. Its steric bulk and attenuated reactivity prevent the reduction of the starting carbonyl before imine formation, minimizing side reactions. Furthermore, it avoids the high toxicity associated with the potential generation of hydrogen cyanide when using NaBH₃CN in acidic media.[4][5]

Detailed Protocol: Reductive Amination of N-Boc-4-piperidone

This protocol describes a two-step sequence involving an initial coupling followed by deprotection.

-

Step 1: Suzuki Coupling (see Pathway 2 for details): Couple N-Boc-4-piperidone-derived vinyl triflate with 3,4-dimethoxyphenylboronic acid to yield N-Boc-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine.

-

Step 2: Hydrogenation:

-

Dissolve the product from Step 1 (1.0 eq) in ethanol or methanol in a high-pressure vessel.

-

Add Palladium on carbon (10% Pd/C, 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-4-(3,4-dimethoxyphenyl)piperidine.

-

-

Step 3: Deprotection:

-

Dissolve the Boc-protected piperidine in dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), and stir at room temperature for 1-4 hours.

-

Evaporate the solvent and excess acid. The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

-

To obtain the free base, dissolve the salt in water, basify with NaOH or NaHCO₃, and extract with an organic solvent like ethyl acetate.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

-

Pathway 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[7][8] This approach is highly effective for attaching the 3,4-dimethoxyphenyl group to a pre-formed piperidine or tetrahydropyridine ring.

Mechanistic Overview & Application:

The catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9] For this synthesis, a common strategy is to use a 4-halopiperidine or, more conveniently, an enol triflate derived from N-protected-4-piperidone, coupled with 3,4-dimethoxyphenylboronic acid.

Expertise & Causality: The choice of ligand, base, and solvent system is paramount for a successful Suzuki coupling.[10] Phosphine ligands like SPhos or XPhos are often used for their ability to promote the oxidative addition and reductive elimination steps with sterically hindered or electron-rich partners. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is required to facilitate the transmetalation step. The use of a mixed aqueous/organic solvent system (e.g., dioxane/water or toluene/water) is common to dissolve both the organic and inorganic reagents.

Caption: Suzuki coupling workflow for target synthesis.

Detailed Protocol: Suzuki Coupling

-

Preparation of Vinyl Triflate:

-

To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-piperidone (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C.

-

Add a strong, non-nucleophilic base such as LHMDS or KHMDS (1.1 eq) dropwise and stir for 1 hour.

-

Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh, 1.1 eq) in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography to obtain the vinyl triflate.

-

-

Suzuki Coupling Reaction:

-

To a reaction vessel, add the vinyl triflate (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ (2.0 eq).[9]

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

-

-

Reduction and Deprotection: Proceed as described in Pathway 1, Steps 2 and 3.

Pathway 3: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline or related heterocyclic system.[11][12]

Mechanistic Overview & Application:

While the classic Pictet-Spengler reaction yields tetrahydroisoquinolines, a variation can be envisioned to form the 4-arylpiperidine core. This would involve a more complex starting material, such as a suitably substituted aminoketone. The key steps are the formation of an iminium ion intermediate which is then attacked by the electron-rich dimethoxy-phenyl ring to close the piperidine ring.[11]

Expertise & Causality: This reaction is highly dependent on the nucleophilicity of the aromatic ring. The electron-donating methoxy groups on the phenyl ring are crucial for facilitating the cyclization step.[13] Harsher reaction conditions (refluxing in strong acids like TFA or HCl) are generally required compared to the synthesis of more electron-rich heterocycles like indoles.[11] Careful control of temperature and acid concentration is necessary to prevent side reactions or degradation of the starting materials.[13][14]

Detailed Protocol: Conceptual Pictet-Spengler Approach

-

Substrate Synthesis: Synthesize a precursor such as 1-(3,4-dimethoxyphenyl)-4-aminobutan-2-one. This is a non-trivial multi-step synthesis in itself.

-

Cyclization:

-

Dissolve the amino-ketone precursor (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

-

Add a strong acid catalyst, for example, trifluoroacetic acid (TFA) or polyphosphoric acid (PPA).

-

Heat the reaction mixture to reflux and monitor for the formation of the cyclized product.

-

Upon completion, cool the reaction and carefully quench the acid by pouring it onto ice and basifying with a strong base (e.g., NaOH).

-

Extract the product with an organic solvent, dry, and purify by chromatography.

-

Pathway 4: Catalytic Hydrogenation of a Pyridine Precursor

This is arguably the most direct and atom-economical approach if the corresponding 4-(3,4-dimethoxyphenyl)pyridine precursor is readily available.

Mechanistic Overview & Application:

The aromatic pyridine ring is reduced to a piperidine ring using catalytic hydrogenation. This typically requires a heterogeneous catalyst, such as platinum oxide (PtO₂, Adams' catalyst) or rhodium on alumina, often under acidic conditions and/or high pressure.

Expertise & Causality: The reduction of a pyridine ring is more challenging than a simple olefin due to its aromatic stability. Acidic conditions (e.g., using acetic acid as the solvent) are often employed to protonate the pyridine nitrogen, which activates the ring towards reduction.[15] High pressures of hydrogen gas are typically necessary to achieve reasonable reaction rates. The choice of catalyst can influence the stereochemical outcome if other chiral centers are present.

Detailed Protocol: Hydrogenation of 4-(3,4-dimethoxyphenyl)pyridine

-

Reaction Setup:

-

In a high-pressure hydrogenation vessel (Parr shaker or autoclave), combine 4-(3,4-dimethoxyphenyl)pyridine (1.0 eq) and a suitable solvent such as acetic acid or ethanol.

-

Add the hydrogenation catalyst, typically platinum(IV) oxide (PtO₂, 2-5 mol%).

-

-

Hydrogenation:

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50-200 psi.

-

Heat the mixture to 50-80 °C and agitate vigorously.

-

The reaction can take from a few hours to over a day. Monitor the uptake of hydrogen to gauge progress.

-

-

Work-up:

-

After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

If acetic acid was used, a standard basic workup is required: dissolve the residue in water, basify with NaOH, and extract with an organic solvent (e.g., ethyl acetate or DCM) to isolate the final product.[6]

-

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Materials | Key Reagents | Number of Steps (Typical) | Yield | Scalability & Considerations |

| Reductive Amination | 4-Piperidone derivative, Arylating agent | NaBH(OAc)₃, Pd/C, H₂ | 2-3 | Good to Excellent | Highly versatile, good functional group tolerance.[1] |

| Suzuki Coupling | N-Boc-4-piperidone, Arylboronic acid | Pd catalyst, Phosphine ligand, Base | 3-4 | Good to Excellent | Excellent functional group tolerance, but can be expensive due to catalyst and ligands.[7][8] |

| Pictet-Spengler | β-arylethylamine derivative | Strong Acid (TFA, HCl) | Multi-step (precursor) | Variable | Elegant for certain structures, but precursor synthesis can be complex; harsh conditions.[11][13] |

| Pyridine Hydrogenation | 4-Arylpyridine | PtO₂, H₂ gas | 1-2 | Very Good to Excellent | Very direct and atom-economical if precursor is available; requires high-pressure equipment. |

Purification Strategies

Obtaining high-purity this compound is critical for its use in research and development. The basic nature of the piperidine nitrogen dictates the purification strategy.

-

Column Chromatography: Silica gel chromatography is a standard method. However, the basicity of the piperidine can cause peak tailing. To mitigate this, the eluent is often doped with a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide.[16]

-

Crystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity.[17] A suitable solvent system can be identified by screening various solvents. Often, the hydrochloride or other salt form of the product exhibits better crystalline properties than the free base.

-

Acid-Base Extraction: This is a powerful technique to separate the basic piperidine product from neutral or acidic impurities.[6] The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The basic product is protonated and moves into the aqueous layer, leaving neutral impurities behind. The aqueous layer is then separated, basified (e.g., with 1M NaOH), and the free-base product is re-extracted into an organic solvent.

Conclusion

The synthesis of this compound can be accomplished through several robust and effective pathways. The choice of strategy depends on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the available laboratory equipment. For laboratory-scale synthesis, Suzuki-Miyaura coupling offers the highest versatility and functional group tolerance. For larger-scale production where the precursor is available, the direct hydrogenation of 4-(3,4-dimethoxyphenyl)pyridine is often the most efficient and economical route. A thorough understanding of the mechanisms and experimental nuances of each pathway is essential for the successful and efficient synthesis of this important pharmaceutical building block.

References

-

Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.

-

Pictet–Spengler reaction. Wikipedia.

-

Minimizing side reactions in the Pictet-Spengler synthesis of piperidines. Benchchem.

-

Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. Benchchem.

-

Calcaterra, A., et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules (2020).

-

Matassini, C., et al. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI.

-

Synthesis of 4-[Bis(4-methoxyphenyl)methyl]-1-[3-(3,4-dimethoxyphenoxy)propyl]piperidine. PrepChem.com.

-

Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. SpringerLink.

-

Piperidine Synthesis. DTIC.

-

Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Benchchem.

-

2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. ResearchGate.

-

4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid. Benchchem.

-

The Pictet-Spengler Reaction Updates Its Habits. PubMed.

-

Gassama, A., et al. Synthesis of N-Substituted piperidines from piperidone. ResearchGate (2015).

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.

-

Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.

-

Purification of Piperidine Derivatives. Benchchem.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

-

Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube.

-

Piperidine synthesis. Organic Chemistry Portal.

-

Synthesis of 4-(3-methoxy-benzyl)piperidine. PrepChem.com.

-

A versatile synthesis of 4-aryl tetrahydropyridines via palladium mediated Suzuki cross-coupling with cyclic vinyl boronates. ResearchGate.

-

This compound. ChemicalBook.

-

Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

-

Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect.

-

4-(3-Methoxy-4-methylphenyl)piperidine. PubChem.

-

Synthesis of 4-benzylpiperidine hydrochlorides and... ResearchGate.

-

Reductive Amination & Amide Synthesis. YouTube.

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. PubMed.

-

Piperidine derivatives, process for their preparation and pharmaceutical compositions containing them. European Patent Office.

-

Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Google Patents.

-

4-(3-Methoxy-4,5-dimethylphenyl)piperidine. PubChem.

-

4-[3-Methoxy-4-(thian-4-yloxy)phenyl]piperidine. PubChem.

-

Synthesis of Amines Reductive Amination. YouTube.

-

Asymmetric Transfer Hydrogenation of Hemisquaramides. ACS Publications.

-

4-hydroxy-piperidine derivatives and their preparation. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. wwjmrd.com [wwjmrd.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Dimethoxyphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction and Molecular Synopsis

4-(3,4-Dimethoxyphenyl)piperidine belongs to the class of substituted piperidines, which are foundational building blocks in the synthesis of a multitude of biologically active compounds. The inherent structural features of the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, confer specific properties that are highly sought after in drug design. These include improved solubility and the ability to form salt derivatives, which can enhance bioavailability.

The subject molecule, this compound, incorporates a dimethoxy-substituted phenyl group at the 4-position of the piperidine ring. This substitution pattern is anticipated to significantly influence its lipophilicity, basicity, and overall solubility profile compared to the parent piperidine molecule. An accurate understanding of these properties is a critical prerequisite for its rational application in drug discovery programs.

Chemical Structure and Identifier

The structural representation and key identifiers for this compound are presented below.

Figure 1: Chemical structure of this compound.

-

CAS Number: 42434-76-4[2]

-

Molecular Formula: C₁₃H₁₉NO₂[2]

-

Molecular Weight: 221.30 g/mol [2]

-

SMILES: COC1=C(OC)C=C(C=C1)C2CCNCC2[3]

-

InChIKey: JLSDYCZGSJHQSV-UHFFFAOYSA-N[3]

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters dictate a molecule's behavior from initial formulation to its ultimate interaction with biological targets. This section summarizes the available data for this compound and outlines the methodologies for determining those properties that are not yet reported in the literature.

| Property | Value | Source |

| Molecular Weight | 221.30 g/mol | [2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa (of conjugate acid) | Data not available | - |

| logP (predicted) | 1.6 | [3] |

Table 1: Summary of Physicochemical Properties for this compound.

Experimental Protocols for Property Determination

The absence of comprehensive experimental data for this compound necessitates a robust framework for its characterization. The following protocols are presented as standardized, reliable methods for determining the key physicochemical parameters.

Melting Point Determination

The melting point of a crystalline solid is a fundamental indicator of its purity. A sharp melting range is characteristic of a pure substance, while impurities typically lead to a depressed and broadened melting range.

Methodology: Capillary Melting Point

-

Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range.

Figure 2: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. Given that this compound is likely a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Micro-Boiling Point Determination

-

Sample Preparation: A small volume (a few microliters) of the molten compound is introduced into a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable bath (e.g., silicone oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point at the ambient pressure.

Aqueous Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and distribution. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

Methodology: Shake-Flask Method

-

System Preparation: An excess amount of solid this compound is added to a known volume of the aqueous medium (e.g., purified water, phosphate-buffered saline at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Figure 3: Shake-Flask Method for Solubility.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine like this compound, the pKa of its conjugate acid is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. A predicted XlogP value of 1.6 is available for this compound.[3] The following experimental method can be used for its empirical determination.

Methodology: HPLC-based LogP Determination

-

Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with its logP value.

-

Calibration: A series of standard compounds with known logP values are injected onto a C18 HPLC column. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.

-

Sample Analysis: this compound is injected onto the same HPLC system under identical conditions.

-

Calculation: The retention time of the target compound is used to calculate its k', and its logP value is then interpolated from the calibration curve.

Conclusion

This compound is a molecule with significant potential in the landscape of drug discovery. This technical guide has provided a consolidated overview of its known physicochemical properties and, more importantly, has laid out a clear and actionable framework for the experimental determination of the currently unavailable data. By adhering to the standardized protocols detailed herein for melting point, boiling point, aqueous solubility, pKa, and logP, researchers can generate the high-quality, reliable data necessary to drive their research and development efforts forward. The principles and methodologies outlined are not only applicable to the titular compound but also serve as a valuable reference for the broader class of piperidine-based molecules, underscoring the universal importance of a thorough physicochemical characterization in the journey from a molecule to a medicine.

References

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 21, 2026, from [Link].

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 21, 2026, from [Link].

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 21, 2026, from [Link].

-

IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 21, 2026, from [Link].

-

MDPI. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved January 21, 2026, from [Link].

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. Retrieved January 21, 2026, from [Link].

-

PubChemLite. (n.d.). This compound (C13H19NO2). Retrieved January 21, 2026, from [Link].

-

ResearchGate. (2023, November 15). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. Retrieved January 21, 2026, from [Link].

-

Wikipedia. (n.d.). Piperidine. Retrieved January 21, 2026, from [Link].

Sources

The Cornerstone of Modern Drug Discovery: A Technical Guide to 4-(3,4-Dimethoxyphenyl)piperidine

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Scaffolding of Therapeutic Innovation

In the intricate world of medicinal chemistry, the piperidine moiety stands as a titan.[1] This simple six-membered nitrogen-containing heterocycle is a recurring motif in a vast number of pharmaceuticals and natural products, a testament to its favorable pharmacokinetic and pharmacodynamic properties.[1] Within this vital class of compounds, 4-(3,4-Dimethoxyphenyl)piperidine (CAS Number: 42434-76-4) has emerged as a particularly valuable building block. Its strategic combination of the piperidine core with a dimethoxy-substituted phenyl ring provides a versatile platform for the synthesis of a new generation of therapeutic agents. This guide offers a comprehensive technical overview of this compound, from its synthesis and characterization to its critical role in the development of novel drugs targeting a range of debilitating diseases. For the seasoned researcher and the aspiring drug developer alike, a deep understanding of this key intermediate is essential for unlocking new frontiers in pharmaceutical innovation.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in drug design and process development. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 42434-76-4 | ChemicalBook[2] |

| Molecular Formula | C₁₃H₁₉NO₂ | BLD Pharm[3] |

| Molecular Weight | 221.30 g/mol | BLD Pharm[3] |

| Appearance | Off-white to light yellow crystalline powder | (Predicted based on similar compounds) |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in methanol, ethanol, and chloroform | (Predicted based on structure) |

| pKa | ~9.5-10.5 (for the piperidine nitrogen) | (Estimated based on similar piperidines) |

| LogP | ~2.5-3.5 | (Estimated) |

Synthesis and Mechanistic Considerations: A Multi-faceted Approach

The synthesis of 4-arylpiperidines, including this compound, can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.

Method 1: Catalytic Hydrogenation of 4-(3,4-Dimethoxyphenyl)pyridine

A prevalent and efficient method for the synthesis of 4-arylpiperidines is the catalytic hydrogenation of the corresponding 4-arylpyridine precursor.[4] This approach offers high yields and is amenable to scale-up.

Experimental Protocol:

-

Preparation of the Substrate: 4-(3,4-Dimethoxyphenyl)pyridine is dissolved in a suitable solvent, typically a protic solvent such as glacial acetic acid, which can enhance the activity of the catalyst.[4]

-

Catalyst Addition: A platinum(IV) oxide (PtO₂) catalyst (Adam's catalyst) is added to the solution.[4] Other catalysts like rhodium on carbon can also be employed.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-70 bar) in a high-pressure reactor at room temperature.[4]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate). The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography or crystallization to yield this compound.[4]

Causality Behind Experimental Choices:

-

The use of a platinum group metal catalyst is crucial for the efficient reduction of the aromatic pyridine ring.[4]

-

Acetic acid as a solvent not only dissolves the starting material but also protonates the pyridine nitrogen, making the ring more susceptible to hydrogenation.[4]

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Method 2: Synthesis from Pyridinium Salts

An alternative and versatile approach involves the formation of a pyridinium salt followed by reduction. This method allows for the introduction of a wider range of substituents on the piperidine nitrogen.

Experimental Protocol:

-

Pyridinium Salt Formation: 4-(3,4-Dimethoxyphenyl)pyridine is reacted with an activating agent, such as 2,4-dinitrochlorobenzene (for the Zincke reaction) or a simple alkyl halide, to form the corresponding N-substituted pyridinium salt.

-

Reduction: The pyridinium salt is then reduced to the corresponding piperidine. This can be achieved through catalytic hydrogenation as described above or by using chemical reducing agents like sodium borohydride in a suitable solvent.

-

Work-up and Purification: The work-up and purification procedures are similar to those for the direct hydrogenation method.

Causality Behind Experimental Choices:

-

The formation of the pyridinium salt activates the pyridine ring, making it more susceptible to nucleophilic attack and reduction.

-

This two-step process offers greater flexibility in introducing substituents on the nitrogen atom of the piperidine ring, which is often a key point of diversification in drug discovery.

Applications in Drug Discovery: A Scaffold for High-Value Therapeutics

The true value of this compound lies in its application as a key intermediate in the synthesis of a diverse array of pharmacologically active molecules. The dimethoxyphenyl moiety can be a crucial pharmacophore or a precursor to other functional groups, such as a dihydroxyphenyl group, which is often important for receptor binding.

Opioid Receptor Antagonists

The 4-arylpiperidine scaffold is a well-established core structure for opioid receptor antagonists.[5][6] These compounds are of significant interest for the treatment of opioid-induced side effects, such as constipation, without affecting the central analgesic effects.[7] Derivatives of this compound can be synthesized to interact with mu (µ), kappa (κ), and delta (δ) opioid receptors.

Caption: Synthetic pathway from this compound to opioid antagonists.

Calcium Channel Blockers

4-Arylpiperidine derivatives have been extensively investigated as calcium channel blockers.[3][8] These agents are used in the treatment of cardiovascular disorders such as hypertension and angina.[9] The this compound scaffold can be elaborated to produce compounds that modulate the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

Antipsychotic Agents

The piperidine nucleus is a common feature in many antipsychotic drugs.[10][11] These medications primarily act on dopamine and serotonin receptors in the central nervous system. The this compound moiety can serve as a template for the design of novel antipsychotic agents with improved efficacy and side-effect profiles.

Spectroscopic Characterization: The Fingerprint of a Molecule

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the dimethoxyphenyl ring, the methoxy groups, and the protons of the piperidine ring.

-

Aromatic Protons: Signals in the range of δ 6.7-7.0 ppm.

-

Methoxy Protons: Two singlets around δ 3.8-3.9 ppm, each integrating to 3H.

-

Piperidine Protons: A series of multiplets in the range of δ 1.5-3.5 ppm. The proton at the C4 position would appear as a multiplet, and the protons on the carbons adjacent to the nitrogen would be deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the carbons of the dimethoxyphenyl ring, the methoxy groups, and the piperidine ring.

-

Aromatic Carbons: Signals in the range of δ 110-150 ppm.

-

Methoxy Carbons: Signals around δ 55-56 ppm.

-

Piperidine Carbons: Signals in the range of δ 25-50 ppm.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z 221. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of substituents.[1]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic systems, and C-O bonds of the methoxy groups.

-

N-H Stretch: A weak to medium band around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C-O Stretch (Aryl Ether): Strong bands in the region of 1200-1275 cm⁻¹.

Safety and Handling: A Commitment to Laboratory Excellence

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for the Future of Medicine

This compound is more than just a chemical compound; it is a key that unlocks the door to a multitude of therapeutic possibilities. Its versatile structure and amenability to chemical modification make it an invaluable asset in the arsenal of medicinal chemists. From alleviating the side effects of opioid therapy to managing cardiovascular disease and treating complex psychiatric disorders, the derivatives of this humble scaffold continue to make a profound impact on human health. As drug discovery continues to evolve, the demand for such well-characterized and versatile building blocks will only intensify, solidifying the position of this compound as a cornerstone of modern pharmaceutical research and development.

References

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. J Org Chem. 2024 Jul 5;89(13):9352-9359. [Link]

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Safety Data Sheet - 4-(2-Methoxyphenyl)piperidine. Aaron Chemistry & UnaveraChemLab. [Link]

-

3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: Opioid Antagonists With Potent Anorectant Activity. PubMed. [Link]

-

Document: 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity. ChEMBL. [Link]

-

ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. PubMed. [Link]

-

1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. NIH. [Link]

-

Piperidine Synthesis. DTIC. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

-

Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. PubMed. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer.... ResearchGate. [Link]

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. [Link]

-

Dihydropyridines as Calcium Channel Blockers: An Overview. ScholarWorks @ UTRGV. [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]

-

Therapeutic Class Overview Calcium-Channel Blocking Agents (Dihydropyridines). Magellan Rx Management. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3 ,5- pyridinedicarboxylates. PubMed. [Link]

-

Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

Piperidines. MassBank. [Link]

-

Piperidine, 4-benzyl-1-(3,5-dimethoxybenzoyl)- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Catalytic hydrogenation of 3-and 4-hydroxy pyridines.

-

Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. PubMed. [Link]

-

Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PMC - PubMed Central. [Link]

-

Aryl piperidine, 9f | C20H21N3O4 | CID 44236974. PubChem. [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]

-

4-(3,4-Dimethoxyphenyl)pyridine | C13H13NO2 | CID 612061. PubChem. [Link]

-

Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. [Link]

-

4-Piperidone | C5H9NO | CID 33721. PubChem. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

4-Benzylpiperidine. Wikipedia. [Link]

-

Compound names and chemical structures of-opioid antagonists. The.... ResearchGate. [Link]

-

Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document: 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity. (CHEMBL1127053) - ChEMBL [ebi.ac.uk]

- 7. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medicaid.nv.gov [medicaid.nv.gov]

- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aaron-chemistry.de [aaron-chemistry.de]

structure elucidation of 4-(3,4-Dimethoxyphenyl)piperidine

An In-depth Technical Guide to the Structure Elucidation of 4-(3,4-Dimethoxyphenyl)piperidine

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical synthesis, drug discovery, and material science. This guide provides a comprehensive, technically-grounded walkthrough for the , a heterocyclic compound featuring a key piperidine scaffold prevalent in pharmaceuticals.[1] We will dissect the analytical workflow, focusing on the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document moves beyond a simple recitation of methods to explore the underlying scientific rationale for experimental choices, data interpretation, and the cross-validation of results, reflecting the rigorous process employed in modern analytical laboratories.

Introduction: The Analytical Imperative

This compound is a molecule of interest due to its structural motifs—a substituted aromatic ring and a saturated nitrogen-containing heterocycle. Before any biological or chemical investigation can proceed, its identity and purity must be unequivocally established. Structure elucidation is not a linear process but an integrated analytical puzzle. Each technique provides a unique piece of information, and only by combining them can we build a complete and validated picture of the molecular architecture.[2] This guide details the logical progression from determining the molecular mass and formula to identifying functional groups and, finally, mapping the precise atomic connectivity.

The Elucidation Workflow: A Multi-Technique Approach

A robust structure elucidation strategy relies on the convergence of data from multiple independent analytical techniques.[3] Each method interrogates the molecule in a different way, and their collective results must be self-consistent to provide a high-confidence assignment.

Figure 1: A generalized workflow for definitive structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry's primary role is to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, with high resolution, its elemental formula.[4][5] For a basic amine like this compound, electrospray ionization (ESI) in positive ion mode is an ideal choice, as the piperidine nitrogen is readily protonated.

Expected Mass Spectral Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₃H₁₉NO₂ | Derived from the known structure.[6] |

| Monoisotopic Mass | 221.1416 g/mol | The exact mass calculated from the most abundant isotopes.[6] |

| [M+H]⁺ Ion (ESI-MS) | m/z 222.1489 | The protonated molecular ion; the primary species observed in ESI+.[6] |

| Major Fragment Ions (EI-MS/CID) | m/z 178, 151, 96 | Resulting from characteristic cleavage patterns of the piperidine ring and substituents. |

Interpretation of Fragmentation

The fragmentation pattern is a molecular fingerprint.[1] Under collision-induced dissociation (CID) or electron ionization (EI), the molecule breaks apart in predictable ways. The most common fragmentation pathways for piperidine derivatives are initiated by the nitrogen atom and involve α-cleavage or ring fission.[1][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. savitapall.com [savitapall.com]

- 3. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]

- 4. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]

- 5. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]

- 6. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4-(3,4-Dimethoxyphenyl)piperidine for Advanced Drug Discovery

This guide provides an in-depth technical overview of 4-(3,4-Dimethoxyphenyl)piperidine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, and critical role in the creation of novel therapeutics, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone in the design of a vast array of pharmaceuticals.[3] The piperidine nucleus is present in numerous drug classes, including analgesics, antipsychotics, and anticancer agents.[2] this compound, with its specific substitution pattern, offers a unique entry point for the synthesis of compounds targeting a range of biological receptors with high affinity and selectivity.

Commercial Availability and Procurement

For research and development purposes, this compound is available from several specialized chemical suppliers. The typical purity and offered quantities vary, and it is crucial to select a supplier that meets the specific requirements of your research. Below is a summary of representative commercial sources.

| Supplier | Product Name | CAS Number | Purity/Specification | Available Quantities |

| BLD Pharm | This compound | 42434-76-4 | Research Use Only | Inquire |

| JHECHEM CO LTD | This compound-2,6-dione | 42434-75-3 | Inquire | Inquire |

| Santa Cruz Biotechnology | 4-[2-(3,4-Dimethoxy-phenyl)-ethyl]-piperidine | Not specified | Research Use Only | Inquire |

Note: This table is for illustrative purposes. Please consult the respective supplier's website for the most current information on availability, pricing, and specifications.

Synthetic Pathways: From Precursors to the Piperidine Core

The synthesis of 4-substituted piperidines can be achieved through various established organic chemistry methodologies.[4][5][6] A common and effective approach involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation to yield a 4-piperidone intermediate.[5] This intermediate can then be further modified.

A plausible synthetic route to this compound is outlined below.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the 4-Piperidone Intermediate

A primary amine is reacted with two equivalents of an appropriate acrylate ester, such as methyl acrylate, in a Michael addition reaction. The resulting diester undergoes an intramolecular Dieckmann condensation, typically using a strong base like sodium ethoxide, to form the cyclic β-keto ester. Subsequent acidic hydrolysis and decarboxylation yield the N-protected 4-piperidone.

Step 2: Introduction of the 3,4-Dimethoxyphenyl Moiety

The 4-piperidone is then subjected to a Grignard reaction with 3,4-dimethoxyphenylmagnesium bromide. This introduces the desired aryl group at the 4-position, forming a tertiary alcohol.

Step 3: Dehydration and Reduction

The tertiary alcohol is dehydrated under acidic conditions to yield an enamine or a tetrahydropyridine intermediate. Subsequent reduction, for example through catalytic hydrogenation using a palladium catalyst, affords the final this compound.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of pharmacologically active molecules. Its derivatives have shown promise in several therapeutic areas.

-

Analgesics: The piperidine ring is a core component of many potent analgesics.[7] Modifications of the piperidine nitrogen and the aromatic ring can lead to compounds with high affinity for opioid receptors.

-

Opioid Antagonists: Derivatives of 4-phenylpiperidine have been developed as potent opioid antagonists, which are crucial for treating opioid overdose and for research into addiction.[8][9]

-

Antipsychotics and CNS Agents: The piperidine moiety is a key feature in several antipsychotic drugs. The 3,4-dimethoxyphenyl group can mimic the catecholamine structure of neurotransmitters like dopamine, allowing for the design of compounds that modulate dopaminergic and serotonergic pathways.

-

Anticoagulants: Certain piperidine derivatives have been investigated for their anticoagulant properties, showing inhibitory effects on key factors in the coagulation cascade.[10]

Caption: The progression from the core scaffold to a potential drug candidate.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for reproducible and reliable research. Standard analytical techniques should be employed for quality control.

-

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential for determining the purity of the compound and for identifying any potential impurities.[11][12]

-

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight, further confirming the identity of the target molecule.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its commercial availability and well-established synthetic routes provide a solid foundation for the exploration of novel chemical space. The versatility of the piperidine scaffold, combined with the specific electronic and steric properties of the 3,4-dimethoxyphenyl substituent, will continue to fuel the development of new and improved therapeutics for a wide range of diseases.

References

- Synthesis of 4-[Bis(4-methoxyphenyl)methyl]-1-[3-(3,4-dimethoxyphenoxy)propyl]piperidine.

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. [Link]

-

3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: Opioid Antagonists With Potent Anorectant Activity. Journal of Medicinal Chemistry. [Link]

-

ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical Pharmacology & Therapeutics. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

-

HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Wiley Online Library. [Link]

-

Piperidine Synthesis. DTIC. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed. [Link]

-

Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

-

DOx. Wikipedia. [Link]

-

25CN-NBOH. Wikipedia. [Link]

-

HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. ResearchGate. [Link]

-

3-(4-Methoxyphenyl)piperidine, 1 gram. CP Lab Safety. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5- dimethoxy-4-nitrophenyl)pyrrolidine. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine synthesis [organic-chemistry.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijnrd.org [ijnrd.org]

- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3,4-Dimethoxyphenyl)piperidine

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(3,4-Dimethoxyphenyl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, featuring a piperidine ring coupled to a dimethoxy-substituted phenyl group, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The piperidine moiety is a common feature in many alkaloids and approved drugs, valued for its ability to interact with biological targets, while the 3,4-dimethoxyphenyl (catechol dimethyl ether) group is prevalent in numerous natural products and pharmacologically active molecules.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide provides a detailed analysis of the spectroscopic data for this compound, offering field-proven insights into data acquisition, interpretation, and the causal relationships between molecular structure and spectral output.

Molecular Structure and Physicochemical Properties

To understand the spectroscopic data, we must first consider the molecule's structure. The key to interpretation lies in breaking down the molecule into its constituent parts: the piperidine ring and the 3,4-dimethoxyphenyl group.

-

Molecular Formula: C₁₄H₂₁NO₂

-

Molecular Weight: 235.32 g/mol

-

Monoisotopic Mass: 235.15723 Da

Below is the structure with systematic numbering used for the assignment of spectroscopic signals.

(Note: An image of the chemical structure would be placed here in a final document. For this guide, please refer to the systematic name.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we analyze both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its excellent solubilizing properties and relatively clean spectral window.

Expertise & Experience: The spectrum can be logically divided into four regions: the aromatic region (δ 6.5-7.0 ppm), the methoxy region (δ ~3.9 ppm), the piperidine C-H region (δ 1.5-3.5 ppm), and the N-H amine proton, which can be broad and appear over a wide range (δ 1.0-3.0 ppm) depending on concentration and sample purity.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |

|---|---|---|---|---|---|

| H-2', H-6' (axial) | ~1.75 | Multiplet | 2H | - | Axial protons on the piperidine ring adjacent to the nitrogen. |

| H-2', H-6' (equatorial) | ~3.15 | Multiplet | 2H | - | Equatorial protons adjacent to the nitrogen, deshielded relative to the axial protons. |

| H-3', H-5' (axial) | ~1.85 | Multiplet | 2H | - | Axial protons on the piperidine ring adjacent to the substituted carbon. |

| H-3', H-5' (equatorial) | ~2.10 | Multiplet | 2H | - | Equatorial protons adjacent to the substituted carbon. |

| H-4' | ~2.75 | Multiplet (tt) | 1H | J ≈ 11, 4 Hz | Methine proton at the junction of the two rings. |

| H-2 | ~6.80 | d | 1H | J ≈ 1.8 Hz | Aromatic proton ortho to the piperidine substituent. |

| H-5 | ~6.82 | d | 1H | J ≈ 8.2 Hz | Aromatic proton ortho to the C4-methoxy group. |

| H-6 | ~6.75 | dd | 1H | J ≈ 8.2, 1.8 Hz | Aromatic proton meta to the piperidine and ortho to the C3-methoxy group. |

| 3-OCH₃ | ~3.88 | s | 3H | - | Methoxy group protons. |

| 4-OCH₃ | ~3.87 | s | 3H | - | Methoxy group protons. |

| N-H | ~1.90 | br s | 1H | - | Secondary amine proton; signal may exchange with D₂O. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals each unique carbon atom in the molecule. The dimethoxybenzene moiety shows six distinct aromatic signals, while the piperidine ring, due to symmetry, shows three signals.

Trustworthiness: A self-validating system for carbon signal assignment involves the use of a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This technique differentiates between CH/CH₃ carbons (positive signals) and CH₂ carbons (negative signals), while quaternary carbons are absent. This allows for unambiguous confirmation of the assignments made in the table below.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Atom # | Chemical Shift (δ, ppm) | DEPT-135 | Assignment Rationale |

|---|---|---|---|

| C-1 | ~135.0 | Quaternary (absent) | Aromatic carbon attached to the piperidine ring. |

| C-2 | ~111.5 | CH (positive) | Aromatic methine carbon. |

| C-3 | ~149.0 | Quaternary (absent) | Aromatic carbon bearing a methoxy group. |

| C-4 | ~147.5 | Quaternary (absent) | Aromatic carbon bearing a methoxy group. |

| C-5 | ~111.0 | CH (positive) | Aromatic methine carbon. |

| C-6 | ~119.5 | CH (positive) | Aromatic methine carbon. |

| C-2', C-6' | ~46.0 | CH₂ (negative) | Piperidine carbons adjacent to the nitrogen. |

| C-3', C-5' | ~32.0 | CH₂ (negative) | Piperidine carbons adjacent to C-4'. |

| C-4' | ~42.5 | CH (positive) | Piperidine methine carbon. |

| 3-OCH₃ | ~56.0 | CH₃ (positive) | Methoxy carbon. |

| 4-OCH₃ | ~55.9 | CH₃ (positive) | Methoxy carbon. |

NMR Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance III.[1]

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the longer relaxation times of quaternary carbons, a relaxation delay of 5-10 seconds may be necessary for their observation. A spectral width of 0-220 ppm is standard.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with baseline and phase correction. The ¹H spectrum is referenced to the TMS signal at 0.00 ppm, and the ¹³C spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Caption: NMR experimental and data analysis workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The key diagnostic peaks for this compound are the N-H stretch of the secondary amine, the aromatic and aliphatic C-H stretches, the aromatic C=C stretches, and the strong C-O stretches from the two methoxy groups. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (ν, cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3350 | Medium, broad | N-H Stretch | Secondary Amine |

| 3050-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2800 | Strong | C-H Stretch | Aliphatic (Piperidine & -OCH₃) |

| 1610, 1515 | Strong-Medium | C=C Stretch | Aromatic Ring |

| ~1260 | Strong | C-O Stretch | Aryl-Alkyl Ether (Asymmetric) |

| ~1030 | Strong | C-O Stretch | Aryl-Alkyl Ether (Symmetric) |

| ~1140 | Medium | C-N Stretch | Aliphatic Amine |

IR Experimental Protocol

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer Spectrum One, equipped with a Universal ATR (UATR) accessory.[1]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

-

Data Acquisition: Co-add 16-32 scans over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically background-corrected and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (to within 5 ppm), which can be used to confirm the elemental composition of the molecular ion, serving as a definitive validation of the molecular formula.[1]

Expected Molecular Ion:

-

[M+H]⁺ Calculated for C₁₄H₂₂NO₂⁺: 236.16451 m/z

-

[M]⁺ Calculated for C₁₄H₂₁NO₂⁺: 235.15668 m/z

Expertise & Experience: The fragmentation of this compound is governed by established principles. The most likely fragmentation pathways involve α-cleavage adjacent to the piperidine nitrogen and benzylic cleavage, leading to the formation of a stable tropylium-like ion or a dimethoxybenzyl cation.

Caption: Plausible ESI-MS fragmentation pathway.

Table 4: Major Predicted Mass Fragments (ESI-MS)

| m/z | Proposed Formula | Description |

|---|---|---|

| 236.16 | [C₁₄H₂₂NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 151.07 | [C₉H₁₁O₂]⁺ | Benzylic cleavage yielding the 3,4-dimethoxybenzyl cation. This is often a very stable and prominent fragment. |

| 178.12 | [C₁₁H₁₆N]⁺ | Resulting from α-cleavage and subsequent rearrangement within the piperidine ring. |

MS Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer's source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument: A high-resolution mass spectrometer, such as a Waters Xevo G2-S (QToF).[1]

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. Typical source parameters include a capillary voltage of ~3 kV and a source temperature of ~120 °C.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. For fragmentation studies (MS/MS), the precursor ion (m/z 236.16) is mass-selected and subjected to Collision-Induced Dissociation (CID) with argon gas.[2]

Conclusion

The collective application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ether, aromatic ring), and high-resolution mass spectrometry validates the elemental composition and provides structural clues through fragmentation. The protocols and interpretations detailed in this guide represent a robust, self-validating system for the structural elucidation of this important chemical scaffold, ensuring the scientific integrity required for research and drug development applications.

References

-

PubChem. 4-(3-methoxy-4-methylphenyl)piperidine. National Center for Biotechnology Information. Available at: [Link].

-

Hathaway, B. A. Synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. Preprints.org. Available at: [Link].

-

Al-Hourani, B. et al. Crystallographic and DFT study of novel dimethoxybenzene derivatives. PLOS ONE. Available at: [Link].

-

NIST. Piperidine IR Spectrum. NIST Chemistry WebBook. Available at: [Link].

-

PubChemLite. 4-(3,4-dimethoxy-benzyl)-piperidine hydrochloride. University of Luxembourg. Available at: [Link].

-

de Souza, M. V. N. et al. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Available at: [Link].

Sources

The Dimethoxyphenylpiperidine Core: A Privileged Scaffold for Selective Serotonin 2A Receptor Agonists

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The quest for novel therapeutics targeting the central nervous system (CNS) has identified the serotonin 2A receptor (5-HT2AR) as a key modulator of cognition, mood, and perception. Agonists of this receptor, including classic psychedelics, have shown remarkable promise in treating a range of psychiatric disorders such as depression, anxiety, and substance use disorder.[1][2] This guide delves into the pharmacological significance of the dimethoxyphenylpiperidine core, a scaffold that has recently emerged as a cornerstone in the development of a new generation of potent and selective 5-HT2AR agonists. We will explore the structure-activity relationships (SAR), synthetic strategies, and key pharmacological evaluation methodologies that underscore the therapeutic potential of this chemical motif.

The Rise of the Dimethoxyphenylpiperidine Scaffold: A Focus on 5-HT2AR Selectivity

The therapeutic utility of 5-HT2AR agonists has historically been tempered by their broad pharmacological profiles, often engaging other serotonin receptor subtypes like 5-HT2BR and 5-HT2CR, which can lead to undesirable side effects. For instance, activation of the 5-HT2B receptor has been linked to cardiac valvulopathy. Consequently, the rational design of selective 5-HT2AR agonists is a paramount objective in contemporary medicinal chemistry.

The dimethoxyphenylpiperidine core has proven to be a highly effective scaffold for achieving this selectivity. By constraining the flexible phenethylamine side chain of known 2C-X family of psychedelics into a piperidine ring, researchers have developed compounds with enhanced selectivity for the 5-HT2AR over the 5-HT2CR.[3] This strategic conformational constraint is a prime example of how structural biology insights can guide the design of safer and more targeted therapeutics.

A significant breakthrough in this area is the discovery of LPH-5, (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, a potent and selective 5-HT2AR agonist.[1][4][5] This compound, and its analogs, have been the subject of extensive SAR studies to elucidate the key structural features governing potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the dimethoxyphenylpiperidine core has yielded crucial insights into the structural requirements for potent and selective 5-HT2AR agonism. The following table summarizes the key SAR findings from the initial exploration of this chemical space.[3][6]

| Compound/Modification | R-group (4-position) | 5-HT2AR EC50 (nM) | 5-HT2CR EC50 (nM) | Selectivity (2C/2A) |

| 6eu | Br | 78 | >10,000 | >128 |